2,4-dimethyl-N-(3-phenylpropyl)benzamide
Overview
Description
2,4-dimethyl-N-(3-phenylpropyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as DMPB, and it belongs to the class of benzamides. It has been found to exhibit promising pharmacological properties, which make it a potential candidate for the development of new drugs.
Mechanism of Action
The mechanism of action of 2,4-dimethyl-N-(3-phenylpropyl)benzamide is not fully understood. However, it has been proposed that it acts by inhibiting the activity of cyclooxygenase enzymes, which are responsible for the synthesis of prostaglandins. Prostaglandins are known to play a crucial role in inflammation, pain, and fever. By inhibiting their synthesis, this compound reduces inflammation, pain, and fever.
Biochemical and Physiological Effects:
This compound has been found to exhibit potent anti-inflammatory, analgesic, and antipyretic effects. It has also been found to be effective in reducing neuropathic pain and migraine. In addition, it has been found to have a low toxicity profile, which makes it a potential candidate for the development of new drugs.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2,4-dimethyl-N-(3-phenylpropyl)benzamide is its potent pharmacological properties. It has been found to be effective in reducing inflammation, pain, and fever, which makes it a potential candidate for the development of new drugs. However, one of the limitations of this compound is its low solubility in water, which makes it difficult to administer in vivo.
Future Directions
There are several future directions for the research on 2,4-dimethyl-N-(3-phenylpropyl)benzamide. One of the potential applications of this compound is in the treatment of neuropathic pain and migraine. Further studies are needed to determine the optimal dosage and administration route for this compound. In addition, the mechanism of action of this compound needs to be further elucidated to better understand its pharmacological properties. Finally, more studies are needed to evaluate the safety and efficacy of this compound in vivo.
Scientific Research Applications
2,4-dimethyl-N-(3-phenylpropyl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory, analgesic, and antipyretic properties. It has also been found to be effective in the treatment of neuropathic pain, migraine, and other neurological disorders.
properties
IUPAC Name |
2,4-dimethyl-N-(3-phenylpropyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-14-10-11-17(15(2)13-14)18(20)19-12-6-9-16-7-4-3-5-8-16/h3-5,7-8,10-11,13H,6,9,12H2,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTLAUTBBQFCZHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NCCCC2=CC=CC=C2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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